molecular formula C16H13N3O3S B2762982 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 912760-33-9

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No. B2762982
CAS RN: 912760-33-9
M. Wt: 327.36
InChI Key: HWAAOZXCBPDSIT-UHFFFAOYSA-N
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Description

“N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide” is a chemical compound. Based on its nomenclature, it is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds with a wide range of applications in fields such as pharmaceuticals, dyes, and rubber .

Scientific Research Applications

Synthesis and Heterocyclic Derivatives

A study by Szabo et al. (1992) detailed the synthesis of quinazolino-1,3-benzothiazine derivatives, showcasing the potential of benzothiazole compounds in generating new heterocyclic systems through ring-closure reactions and subsequent reactions to yield novel structures with potential pharmaceutical applications Szabo et al., 1992.

Antitumor Evaluation

Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazoles, demonstrating their cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma cells. This suggests the potential of benzothiazole derivatives in cancer therapy Racané et al., 2006.

Electrochemical Behaviors

Zeybek et al. (2009) investigated the electrochemical behaviors of certain benzoxazole compounds, providing insights into their quantitative determination through voltammetry techniques. This research underscores the relevance of benzothiazole derivatives in electrochemical sensors and analytical chemistry Zeybek et al., 2009.

Structural and Spectroscopic Characterization

Arslan et al. (2015) performed a detailed structural and spectroscopic characterization of p-nitrobenzamide compounds, combining experimental and DFT study methods. This work contributes to the understanding of the molecular properties of benzamide derivatives, facilitating their application in material science and molecular design Arslan et al., 2015.

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-9-6-10(2)14-13(7-9)17-16(23-14)18-15(20)11-4-3-5-12(8-11)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAAOZXCBPDSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

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